molecular formula C22H22N2O4S B3203279 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1021251-76-2

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B3203279
CAS No.: 1021251-76-2
M. Wt: 410.5 g/mol
InChI Key: HJPSKNQUAQHWEG-UHFFFAOYSA-N
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Description

This compound is a substituted dihydropyridinone derivative featuring a benzenesulfonyl group at the 3-position, methyl groups at the 4- and 6-positions, and an N-(2-methylphenyl)acetamide side chain. Its molecular formula is C₃₂H₃₁N₃O₄S, with a molecular weight of 553.67 g/mol (calculated).

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-9-7-8-12-19(15)23-20(25)14-24-17(3)13-16(2)21(22(24)26)29(27,28)18-10-5-4-6-11-18/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPSKNQUAQHWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine ring. This can be achieved through a condensation reaction between an appropriate aldehyde and a β-keto ester in the presence of a base.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyridine derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Acetamide Formation: The final step involves the acylation of the sulfonylated pyridine with 2-methylphenylacetyl chloride in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids derived from the oxidation of methyl groups.

    Reduction: Hydroxyl derivatives from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound’s unique structure makes it a candidate for drug formulation and testing for various therapeutic effects.

    Material Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonamide- and acetamide-functionalized heterocycles. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1,2-dihydropyridin-2-one - 3-Benzenesulfonyl
- 4,6-Dimethyl
- N-(2-methylphenyl)acetamide
C₃₂H₃₁N₃O₄S 553.67 High lipophilicity due to aromatic and methyl groups; potential kinase inhibition .
BB02387
()
1,2-dihydropyridin-2-one - 3-(4-Bromobenzenesulfonyl)
- 4,6-Dimethyl
- N-[3-(methylsulfanyl)phenyl]acetamide
C₂₂H₂₁BrN₂O₄S₂ 521.45 Bromine substituent increases molecular weight and may enhance halogen bonding; methylsulfanyl group improves metabolic stability .
Compound 11p
()
Benzo[e][1,4]diazepin-2-one - But-3-en-1-yl
- 1-Methyl
- N-(4-methyl-3-(complex pyrimido group)phenyl)acetamide
C₃₆H₃₈N₈O₃ 642.75 Diazepin core introduces conformational flexibility; pyrimido-pyrimidine side chain suggests nucleic acid binding .
PF 43(1) Derivatives
()
Hexanamide - 2-(2,6-Dimethylphenoxy)acetamido
- Tetrahydro-pyrimidin-1(2H)-yl
C₃₈H₄₈N₄O₅ 656.82 Peptide-like backbone with stereochemical complexity; designed for protease inhibition .

Key Findings:

Electrophilic vs. Nucleophilic Character : The target compound’s benzenesulfonyl group contrasts with the brominated sulfonyl group in BB02387, which may alter reactivity in nucleophilic substitution reactions .

Solubility Differences: The methylsulfanyl group in BB02387 enhances solubility in nonpolar solvents compared to the target compound’s 2-methylphenyl group, which is more lipophilic .

Biological Target Specificity: Unlike the benzo[e]diazepin core in Compound 11p (), the dihydropyridinone scaffold in the target compound is more rigid, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .

Synthetic Accessibility: The target compound’s straightforward dihydropyridinone synthesis (via cyclocondensation of β-ketoamides) contrasts with the multi-step routes required for PF 43(1) derivatives (), which involve chiral resolution .

Research Implications

  • Crystallography : The SHELX suite () is critical for resolving structural ambiguities in these compounds, particularly anisotropic displacement parameters for sulfonyl groups .
  • Validation : Structure validation tools (e.g., PLATON in ) confirm the absence of steric clashes in the target compound’s acetamide side chain, ensuring reliability in structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide is a dihydropyridine derivative notable for its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features:

  • A dihydropyridine core , which is known for various biological activities.
  • A benzenesulfonyl group , enhancing its pharmaceutical potential.
  • An acetylamide moiety , contributing to its reactivity and stability.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes such as:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can be beneficial for managing diabetes by reducing glucose absorption.
  • Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic transmission, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.

Anticancer Potential

Studies have shown that dihydropyridine derivatives can possess anticancer properties. For instance:

  • In vitro studies demonstrate that similar compounds inhibit the proliferation of various cancer cell lines (e.g., MCF-7, MDA-MB 231) .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the dihydropyridine structure via condensation reactions.
  • Introduction of the benzenesulfonyl group through electrophilic substitution.
  • Acetylation to form the final acetamide derivative.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with target enzymes. These studies suggest:

  • Favorable interactions with active sites of α-glucosidase and acetylcholinesterase, indicating potential as a therapeutic agent .

Pharmacological Evaluations

Pharmacological evaluations have highlighted the compound's ability to modulate biological pathways relevant to metabolic disorders and neurodegeneration. For example:

  • Compounds structurally related to this dihydropyridine have shown IC50 values in the low micromolar range against specific targets, indicating strong biological activity .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
α-glucosidase InhibitionReduces glucose absorption
Acetylcholinesterase InhibitionEnhances cholinergic transmission
Anticancer ActivityInhibits cancer cell proliferation
Anti-inflammatory ActionInhibits COX enzymes

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include sulfonylation at the 3-position (using benzenesulfonyl chloride under basic conditions) and coupling of the acetamide moiety via nucleophilic substitution. Reaction optimization should focus on:
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Catalyst selection : Use triethylamine or DMAP to enhance acylation efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
    Statistical Design of Experiments (DoE) can systematically optimize parameters like stoichiometry, solvent polarity, and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
  • NMR : Confirm substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm in 1^1H NMR) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 495.15) .

Q. What solubility and stability data are critical for experimental design in biological assays?

  • Methodological Answer : Pre-screen solubility in DMSO (≥10 mM stock) and aqueous buffers (PBS at pH 7.4). Stability studies should include:
  • pH dependence : Test degradation kinetics in acidic (pH 4.5) and neutral conditions .
  • Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles .
    Data tables from analogous compounds suggest moderate solubility in ethanol and DMSO, with instability under prolonged UV exposure .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs (e.g., pyridine/oxadiazole derivatives with kinase or protease inhibition). Use:
  • In vitro enzyme assays : Measure IC50_{50} against COX-2 or MMP-9 .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced Research Questions

Q. What computational strategies can model the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):
  • QM : Calculate electrostatic potential maps to predict sulfonyl group reactivity (e.g., Gaussian 16 at B3LYP/6-31G* level) .
  • Docking simulations : Use AutoDock Vina to predict binding affinity for COX-2 (PDB: 5KIR) .
    Validate predictions with experimental kinetic data (e.g., kcat/Kmk_{\text{cat}}/K_m ratios) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Perform meta-analysis and controlled replicates:
  • Comparative studies : Test the compound alongside structurally similar analogs under identical assay conditions .
  • Statistical validation : Apply ANOVA to identify batch effects or assay variability .
    For example, discrepancies in IC50_{50} values may arise from differences in cell line passage numbers or DMSO concentrations .

Q. What mechanistic insights explain the role of the benzenesulfonyl group in modulating bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Isosteric replacement : Synthesize analogs with tosyl or mesyl groups to assess electronic effects .
  • Kinetic isotope effects : Use 34^{34}S-labeled sulfonyl groups to probe transition states in enzyme inhibition .
    MD simulations can further elucidate steric clashes or hydrogen-bonding interactions in binding pockets .

Q. How can multi-step synthesis be optimized for scalability while maintaining enantiomeric purity?

  • Methodological Answer : Implement process analytical technology (PAT):
  • In-line FTIR : Monitor intermediate formation in real time .
  • DoE : Optimize parameters like catalyst loading (e.g., Pd/C for hydrogenation) and solvent polarity .
    For chiral purity, use chiral HPLC (e.g., Chiralpak AD-H column) to validate enantiomeric excess (>99%) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide

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